molecular formula C10H19N3O2 B7931283 N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide

Cat. No.: B7931283
M. Wt: 213.28 g/mol
InChI Key: HXADSCZQJCTYJA-JAVCKPHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl (L-alanyl) group at the 1-position and an acetamide moiety at the 3-methyl position. Notably, this compound has been discontinued in commercial catalogs (CymitQuimica, 2025) , possibly due to challenges in synthesis, stability, or therapeutic efficacy.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7(11)10(15)13-4-3-9(6-13)5-12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXADSCZQJCTYJA-JAVCKPHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the (S)-2-Amino-propionyl Group: This step involves the coupling of the pyrrolidine ring with (S)-2-amino-propionic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Acetylation: The final step is the acetylation of the resulting compound to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests possible applications in treating neurological disorders and as a neuroprotective agent.

Biochemical Research

This compound serves as a valuable tool in biochemical assays. Its ability to interact with specific receptors makes it useful for studying protein-ligand interactions and enzyme kinetics.

Pharmacological Studies

Research has indicated that this compound may exhibit pharmacological properties such as:

  • Anti-inflammatory effects : Preliminary studies suggest it may modulate inflammatory pathways.
  • Neuroprotective effects : Its action on neurotransmitter systems could provide insights into neuroprotection.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved cognitive function, suggesting its potential in treating conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Activity

In another study, researchers evaluated the anti-inflammatory activity of this compound using lipopolysaccharide (LPS)-induced inflammation models. The findings demonstrated that this compound effectively reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-2-amino-propionyl moiety may play a crucial role in binding to these targets, leading to modulation of their activity. The pyrrolidine ring and acetamide group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in:

  • Substituents on the acetamide nitrogen : Isopropyl, ethyl, or cyclopropyl groups.
  • Backbone ring systems : Pyrrolidine vs. piperidine.
  • Amino acid side chains: Variations in the acyl group (e.g., 2-aminopropionyl vs. 2-amino-3-methylbutyryl).
Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Status/Notes
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide (Target) Pyrrolidine, (S)-2-aminopropionyl, N-acetamide 256.3 (estimated) Discontinued
N-{[1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl]methyl}-N-isopropylacetamide N-isopropyl substituent 298.4 Increased lipophilicity Commercially available
N-[1-((S)-2-Amino-3-methylbutyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide Piperidine ring, 2-amino-3-methylbutyryl, N-cyclopropyl 338.4 Larger ring, branched acyl chain, cyclopropyl Research use
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-2-yl)methyl)acetamide Pyrrolidine-2-ylmethyl backbone 256.3 Altered ring substitution position 4 suppliers
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide Benzyl substituent at pyrrolidine 1-position 246.3 Aromatic group instead of aminopropionyl Toxic (H302, H315)

Biological Activity

N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-acetamide, also known by its CAS number 1354033-49-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C10H19N3O2
  • Molecular Weight : 213.28 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an acetamide group and an amino acid moiety, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Amino Group : Reductive amination methods are commonly employed.
  • Acetylation : The final step involves acetylating the amino group to yield the acetamide structure.

These steps can be optimized for industrial production using continuous flow reactors and advanced purification techniques to ensure high yield and purity .

This compound exhibits its biological effects through interactions with specific molecular targets. These interactions may modulate enzyme activity or receptor functions, leading to various pharmacological outcomes. The compound's ability to inhibit certain enzymes suggests potential applications in treating inflammatory diseases .

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
  • Antibacterial Properties : In vitro studies have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate cytokine release, particularly in models of rheumatoid arthritis and other inflammatory conditions .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18 from stimulated monocytes. This suggests a role in regulating immune responses .

In Vivo Studies

Animal model studies have shown that the compound can reduce disease severity in models of collagen-induced arthritis. It effectively decreased the expression of inflammatory mediators, supporting its potential as an anti-inflammatory therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntibacterialEffective against multiple bacterial strains
Anti-inflammatoryReduces cytokine release in inflammatory models
Enzyme InhibitionModulates enzyme activity related to inflammation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.